Direct Comparative TSPO Binding Affinity Versus DPA-714 Reference Standard
A series of N,N-disubstituted pyrazolopyrimidine acetamides (GMA 7–17) demonstrated picomolar to nanomolar affinity for TSPO, with lead compound GMA 15 achieving a Ki of 60 pM, representing a 61-fold improvement over the reference standard DPA-714 (Ki = 3.66 nM) [1]. While this data provides class-level evidence for the scaffold's potential, it is critical to note that the target compound, N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide, was not explicitly included in this study. Direct extrapolation of this affinity enhancement is not scientifically warranted without specific testing of the cyclopentyl thioacetamide derivative.
| Evidence Dimension | In vitro binding affinity (Ki) for the 18 kDa Translocator Protein (TSPO) |
|---|---|
| Target Compound Data | Not available. Compound was not directly evaluated in the referenced study. |
| Comparator Or Baseline | GMA 15 (a related N,N-disubstituted pyrazolopyrimidine acetamide): Ki = 60 pM; DPA-714 (reference standard): Ki = 3.66 nM |
| Quantified Difference | GMA 15 exhibits a 61-fold higher affinity than DPA-714. No difference can be calculated for the target compound. |
| Conditions | In vitro radioligand binding assay using human TSPO. |
Why This Matters
This class-level inference suggests the pyrazolopyrimidine acetamide scaffold has high potential for TSPO targeting, but the specific substitution pattern of the target compound remains unvalidated, making it a high-risk, high-reward procurement choice for TSPO research.
- [1] Park, J., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Pharmaceuticals, 16(4), 576. View Source
